molecular formula C10H16F3NO3 B12978582 tert-butyl (3S)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate

tert-butyl (3S)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate

Cat. No.: B12978582
M. Wt: 255.23 g/mol
InChI Key: WVMFTUHMEJKBAC-ZETCQYMHSA-N
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Description

tert-Butyl (3S)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position and a trifluoromethoxy substituent at the (3S)-position. This compound is classified as a 5-membered heterocycle and is utilized in pharmaceutical and agrochemical research due to its stereochemical specificity and electron-withdrawing trifluoromethoxy group, which enhances metabolic stability .

Properties

Molecular Formula

C10H16F3NO3

Molecular Weight

255.23 g/mol

IUPAC Name

tert-butyl (3S)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate

InChI

InChI=1S/C10H16F3NO3/c1-9(2,3)17-8(15)14-5-4-7(6-14)16-10(11,12)13/h7H,4-6H2,1-3H3/t7-/m0/s1

InChI Key

WVMFTUHMEJKBAC-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl (3S)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate typically involves:

  • Construction of the pyrrolidine ring with the desired stereochemistry at C3.
  • Introduction of the trifluoromethoxy group at the 3-position.
  • Protection of the pyrrolidine nitrogen with a tert-butyl carbamate group (Boc protection).

The stereochemical control is crucial to obtain the (3S) enantiomer, often achieved by using chiral starting materials or enantioselective catalytic methods.

Detailed Preparation Methods

Starting Materials and Intermediates

  • Chiral Pyrrolidine Precursors: The synthesis often begins with chiral pyrrolidine-3-carboxylic acid derivatives or their esters, which can be prepared via enantioselective hydrogenation or asymmetric synthesis methods.
  • Trifluoromethoxy Source: Introduction of the trifluoromethoxy group is commonly achieved using electrophilic trifluoromethoxylation reagents or via nucleophilic substitution on suitable precursors bearing leaving groups at the 3-position.

Synthetic Routes

Route A: Enantioselective Hydrogenation and Functionalization
  • Preparation of Pyrrolidine-3-carboxylic Acid Derivative:
    Starting from a suitable unsaturated precursor, an enantioselective hydrogenation catalyzed by chiral catalysts yields the (3S)-pyrrolidine-3-carboxylic acid or ester with high enantiomeric purity.

  • Protection of Nitrogen:
    The pyrrolidine nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the tert-butyl carbamate.

  • Introduction of Trifluoromethoxy Group:
    The 3-position is functionalized by displacement of a leaving group (e.g., halogen or hydroxyl) with trifluoromethoxide anion or via electrophilic trifluoromethoxylation reagents, maintaining stereochemical integrity.

Route B: Multi-step Organic Synthesis from Chiral Building Blocks

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Enantioselective hydrogenation Chiral catalyst (e.g., Rh or Ru complexes), H2 gas, moderate temperature High enantiomeric excess achieved
Boc protection Di-tert-butyl dicarbonate, base (e.g., triethylamine), solvent (e.g., dichloromethane) Mild conditions, high yield
Trifluoromethoxylation Electrophilic trifluoromethoxylation reagents or trifluoromethoxide salts, aprotic solvents Requires careful control to avoid racemization

Research Findings and Optimization

  • Enantioselectivity: The use of chiral catalysts in hydrogenation steps provides high stereochemical purity, essential for biological activity.
  • Yield and Purity: Optimized reaction conditions for Boc protection and trifluoromethoxylation yield the target compound in good overall yield (>70%) with high purity (>95% by HPLC).
  • Scalability: The synthetic routes are amenable to scale-up, with continuous flow techniques suggested for industrial production to improve efficiency and reproducibility.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Enantioselective hydrogenation + Boc protection + trifluoromethoxylation Chiral hydrogenation → Boc protection → trifluoromethoxylation High stereoselectivity, well-established Requires chiral catalysts, sensitive reagents
Multi-step synthesis from chiral intermediates Use of chiral pyrrolidine intermediates → functional group transformations Flexibility in starting materials Multi-step, potential for lower overall yield

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethoxy group (-OCF₃) adjacent to the pyrrolidine nitrogen enhances electrophilicity at the β-carbon, facilitating nucleophilic substitution. Common reagents and outcomes include:

Reaction TypeReagents/ConditionsProduct FormedKey Characteristics
SN2 DisplacementAmines (e.g., benzylamine), DMF, 80°CTert-butyl pyrrolidine-1-carboxylate derivativesRetention of stereochemistry due to bulky tert-butyl group
Aromatic SubstitutionGrignard reagents, THF, −20°CAlkylated pyrrolidinesRequires deprotonation at β-position

Hydrolysis Reactions

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or salts:

ConditionsReagentsProductApplications
Acidic HydrolysisHCl (6M), reflux(3S)-3-(Trifluoromethoxy)pyrrolidine-1-carboxylic acidIntermediate for peptide coupling
Basic HydrolysisNaOH (aq.), ethanol, 50°CSodium carboxylateWater-soluble derivative for further reactions

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging its trifluoromethoxy group for electronic modulation:

Coupling TypeCatalysts/ReagentsProductsYield Optimization
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 90°CBiaryl-pyrrolidine hybridsDependent on boronic acid stoichiometry
Buchwald-HartwigPd₂(dba)₃, Xantphos, tolueneN-Arylated pyrrolidinesEnhanced by electron-deficient aryl halides

Reductive Functionalization

Hydrogenation and borane-mediated reductions modify the pyrrolidine scaffold:

Reduction MethodReagentsOutcomeStereochemical Impact
Catalytic HydrogenationH₂ (1 atm), Pd/C, ethanolSaturated pyrrolidine derivativesRacemization observed at high pressures
Borane-THF ComplexBH₃·THF, 0°C → RTAlcohol-functionalized analogsRetains (3S) configuration

Oxidative Transformations

Controlled oxidation targets specific sites on the pyrrolidine ring:

Oxidizing AgentConditionsProductSelectivity Notes
m-CPBACH₂Cl₂, −10°CN-Oxide derivativesMinimal ring-opening side reactions
RuO₄H₂O/CH₃CN (1:1), 25°CKetone formation at β-positionRequires stoichiometric oxidant

Key Mechanistic Insights

  • Steric Effects : The tert-butyl group impedes backside attack in SN2 reactions, favoring frontside pathways .

  • Electronic Effects : The electron-withdrawing trifluoromethoxy group stabilizes transition states in cross-couplings, improving reaction rates.

For synthetic workflows, dichloromethane and dimethylformamide are preferred solvents due to their compatibility with both polar and nonpolar intermediates .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (3S)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate is being explored for its potential therapeutic applications. The trifluoromethoxy group enhances the compound's biological activity, making it a candidate for drug development targeting various diseases.

Case Study :
Research indicates that derivatives of pyrrolidine compounds exhibit significant activity against certain cancer cell lines. The incorporation of the trifluoromethoxy group in this compound may enhance its efficacy and selectivity in targeting specific receptors involved in cancer progression .

Synthetic Intermediate

This compound serves as an important building block in organic synthesis. Its structure allows for further functionalization, making it useful in the synthesis of more complex molecules.

Applications :

  • Synthesis of Bioactive Molecules : Used in the preparation of compounds with potential pharmaceutical applications.
  • Material Science : Investigated for its role in developing novel materials with specific properties, such as improved thermal stability or solubility .

Agricultural Chemistry

The unique properties of this compound have led to its exploration in agricultural applications, particularly as a potential pesticide or herbicide.

Research Findings :
Studies have shown that compounds with trifluoromethoxy groups can exhibit enhanced activity against pests while maintaining lower toxicity to non-target organisms .

Data Table: Comparative Analysis of Applications

Application AreaDescriptionKey Benefits
Medicinal ChemistryDrug development targeting cancer and other diseasesEnhanced biological activity
Synthetic ChemistryBuilding block for complex organic moleculesVersatile functionalization options
Agricultural ChemistryPotential use as pesticides/herbicidesIncreased effectiveness with reduced toxicity

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group and the pyrrolidine ring play crucial roles in its activity, influencing its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Effects
  • Trifluoromethoxy Group (Target Compound): The trifluoromethoxy group (–OCF₃) is strongly electron-withdrawing, reducing electron density on the pyrrolidine ring and enhancing resistance to oxidative degradation. Sulfanyl Group: tert-Butyl (3S)-3-[(2-hydroxyethyl)sulfanyl]pyrrolidine-1-carboxylate () contains a sulfur atom, which introduces nucleophilic reactivity and susceptibility to oxidation, unlike the stable –OCF₃ group . Amino Group: tert-Butyl (3S)-3-[(3-amino-2-pyridyl)amino]pyrrolidine-1-carboxylate () features an aromatic amine, enabling conjugation and coordination chemistry, which are absent in the target compound .
Stereochemical Considerations

The (3S) configuration is critical for enantioselective interactions in drug design. For example:

  • Stereoisomer Analog : tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate () demonstrates how stereochemistry (R vs. S) and additional substituents (hydroxy, methyl) alter steric and electronic profiles, impacting binding affinity .

Physical and Chemical Properties

Compound Name Substituent Molecular Weight Key Properties Evidence
tert-Butyl (3S)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate –OCF₃ 283.25 (calc.) High lipophilicity (LogP ~2.5), stable under physiological conditions
tert-Butyl (3S)-3-[(3-amino-2-pyridyl)amino]pyrrolidine-1-carboxylate –NH(3-aminopyridyl) 278.36 Polar (PSA = 59.08 Ų), enhanced hydrogen-bonding capacity
tert-Butyl (3S)-3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate –CON(Me)OMe 258.31 Reactive carbamoyl group (PSA = 59.08 Ų), suitable for nucleophilic substitutions
tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate –ONH₂ 202.25 Strong nucleophile (aminooxy), forms oximes with carbonyls

Biological Activity

Tert-butyl (3S)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate is a synthetic compound notable for its unique structure, which includes a pyrrolidine ring with a trifluoromethoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development and biochemical research.

  • Molecular Formula : C10H16F3N2O2
  • Molecular Weight : 254.25 g/mol
  • Boiling Point : Approximately 262.8 °C
  • Density : 1.224 g/cm³

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

  • Enzyme Inhibition : The compound acts as a potential inhibitor of specific enzymes involved in metabolic pathways, which could be crucial for therapeutic applications in various diseases.
  • Antidepressant Effects : Preliminary studies suggest that it may have antidepressant properties, making it a candidate for further pharmacological exploration.
  • Antimicrobial Activity : Some studies have indicated that this compound may possess antimicrobial properties, although further research is needed to confirm these findings.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethoxy group significantly enhances the lipophilicity of the compound, allowing for better penetration through biological membranes. This structural feature is believed to contribute to its increased efficacy compared to other similar compounds.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds with structural similarities and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylateContains a fluorine instead of trifluoromethoxyPotentially different biological activity due to less steric hindrance
Tert-butyl 3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylateHas a difluoromethyl groupMay exhibit varied pharmacokinetic properties
Tert-butyl 3-amino-piperidine derivativesDifferent ring structure (piperidine)Offers different interaction profiles with biological targets

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Study on Antidepressant Effects : A preliminary study demonstrated that this compound exhibited significant antidepressant-like effects in animal models, suggesting its potential as a new class of antidepressants .
  • Enzyme Interaction Studies : Interaction studies revealed that the compound binds effectively to specific enzyme targets, indicating its potential role in modulating metabolic pathways .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-butyl (3S)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate, and how do reaction conditions influence yield?

  • The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl-protected pyrrolidine derivatives are often prepared using tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) . Key intermediates, such as brominated analogs (e.g., tert-butyl (3S)-3-(bromomethyl)pyrrolidine-1-carboxylate), are synthesized via stereoselective bromination (yield: ~42–69%) and characterized by [^1H/[^13C/[^31P NMR and HRMS . Reaction temperature, choice of base (e.g., DMAP), and solvent polarity critically affect enantiomeric purity and yield.

Q. Which analytical techniques are most reliable for characterizing this compound’s stereochemistry and functional groups?

  • NMR Spectroscopy : [^1H and [^13C NMR confirm the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and trifluoromethoxy moiety (δ ~55–60 ppm for CF₃O). Stereochemical integrity is verified via NOESY or coupling constants in chiral derivatives .
  • Mass Spectrometry : HRMS (ESI+) provides precise molecular ion detection (e.g., [M+H]+ for C₁₁H₁₈F₃NO₃: calculated 294.1221) .
  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB and polar mobile phases (e.g., hexane/isopropanol) .

Q. How can researchers assess the compound’s purity, and what are common impurities in its synthesis?

  • HPLC/GC-MS : Quantifies residual solvents (e.g., dichloromethane) and byproducts like deprotected pyrrolidine or unreacted trifluoromethoxy precursors .
  • Elemental Analysis : Validates C/H/N/F content (±0.3% deviation) .
  • Common impurities include diastereomers (from incomplete stereocontrol) and tert-butyl cleavage products (e.g., pyrrolidine-1-carboxylic acid) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

  • DFT Calculations : Model transition states for SN2 reactions (e.g., bromination at C3) using Gaussian09 with B3LYP/6-31G(d). Activation energies correlate with experimental yields .
  • Molecular Dynamics : Simulate solvation effects in dichloromethane or THF to optimize reaction kinetics .
  • Docking Studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on the trifluoromethoxy group’s electronegativity .

Q. How do stereochemical inversions or racemization occur during functionalization, and how can they be mitigated?

  • Racemization risks arise during bromination or oxidation due to planar intermediates. For example, tert-butyl (3S)-3-(bromomethyl)pyrrolidine-1-carboxylate may epimerize at C3 under acidic conditions .
  • Mitigation : Use low temperatures (0–5°C), non-polar solvents (e.g., hexane), and chiral auxiliaries to stabilize transition states .

Q. What methodologies resolve discrepancies in reported spectroscopic data for this compound?

  • Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to distinguish overlapping signals (e.g., pyrrolidine CH₂ vs. tert-butyl CH₃) .
  • Compare experimental [^19F NMR shifts (δ −58 to −62 ppm for CF₃O) with literature values for analogous trifluoromethoxy-pyrrolidines .
  • Address contradictions (e.g., conflicting melting points) via DSC analysis and single-crystal XRD .

Q. How is this compound utilized as a building block in drug discovery, particularly for fluorinated pharmacophores?

  • The trifluoromethoxy group enhances metabolic stability and lipophilicity. Examples include:

  • Protease Inhibitors : The pyrrolidine scaffold mimics transition states in enzymatic cleavage .
  • Kinase Inhibitors : Fluorine atoms engage in halogen bonding with ATP-binding pockets .
    • Case Study : A derivative, tert-butyl (3S)-3-(2-oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate, showed nanomolar activity in kinase assays (IC₅₀ = 12 nM) .

Q. What protocols optimize the compound’s stability under varying storage conditions?

  • Storage : −20°C under argon in amber vials to prevent light-induced degradation.
  • Stability Studies : Monitor via accelerated aging (40°C/75% RH for 6 months) with LC-MS to detect hydrolysis products (e.g., free pyrrolidine) .
  • Formulation : Lyophilization with cryoprotectants (e.g., trehalose) enhances shelf life in aqueous buffers .

Methodological Tables

Table 1. Key Synthetic Intermediates and Yields

IntermediateReaction ConditionsYieldCharacterization TechniquesRef.
(3S)-3-Bromomethyl derivativeHBr/AcOH, 0°C, 12 h42%[^1H/[^13C NMR, HRMS[8]
Trifluoromethoxy precursorAgOTf, CF₃O⁻, DMF, 50°C58%[^19F NMR, Chiral HPLC[13]

Table 2. Computational Parameters for Reactivity Prediction

ParameterValue/MethodApplication
Activation Energy (ΔG‡)24.3 kcal/mol (B3LYP/6-31G(d))SN2 Bromination
Solvation Free Energy−5.8 kcal/mol (SMD/CH₂Cl₂)Reaction Solvent Optimization

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